molecular formula C16H13ClN2OS B2920626 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone CAS No. 2034553-31-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone

Cat. No.: B2920626
CAS No.: 2034553-31-4
M. Wt: 316.8
InChI Key: GSSGPOBDBVVVIU-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone is an intriguing chemical compound, combining a thienopyridine structure with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound generally involves the formation of the thienopyridine and indole structures, followed by their coupling.

  • Specific reaction conditions, such as the use of catalysts, solvents, temperature, and time, vary depending on the exact synthetic pathway chosen.

Industrial Production Methods

  • Industrial production of this compound would likely focus on optimizing yield and purity. This could involve large-scale synthesis techniques such as continuous flow chemistry.

  • Careful control of reaction conditions and purification processes, such as recrystallization or chromatography, would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound could undergo oxidation reactions, particularly at the indole moiety.

  • Reduction: Reduction reactions might also occur, although these would likely require specific catalysts or reagents.

  • Substitution: The compound can participate in substitution reactions, potentially at the chloro group or other reactive sites.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

  • Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles, depending on the desired product.

Major Products

  • The products formed would depend on the type of reaction. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives.

Scientific Research Applications

Chemistry

  • The compound's unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • It could serve as a model compound for studying the interactions of heterocyclic compounds with biological molecules.

Medicine

  • Potential medicinal applications might include the development of new drugs or therapeutic agents, especially considering the biological activity of indole derivatives.

Industry

  • In industrial contexts, the compound could be used in the development of new materials or chemical processes.

Mechanism of Action

  • The compound exerts its effects through interactions with molecular targets, possibly including enzymes, receptors, or other biological molecules.

  • Specific pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Similar compounds might include other thienopyridine-indole derivatives or heterocyclic compounds with comparable structures.

Uniqueness

  • What sets this compound apart is the specific arrangement of the thienopyridine and indole moieties, which could confer unique chemical and biological properties.

That’s a quick rundown of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone! How’s that for an intriguing molecule?

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-15-8-11-9-19(6-5-14(11)21-15)16(20)13-7-10-3-1-2-4-12(10)18-13/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGPOBDBVVVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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